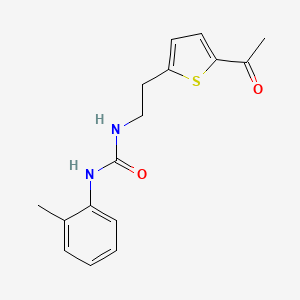

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(o-tolyl)urea

Description

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(o-tolyl)urea is a urea derivative characterized by a thiophene-acetyl substituent linked via an ethyl chain and an o-tolyl group attached to the urea moiety. The acetylthiophene group may enhance lipophilicity and binding affinity to biological targets, while the o-tolyl group contributes steric and electronic effects that modulate reactivity and selectivity .

Properties

IUPAC Name |

1-[2-(5-acetylthiophen-2-yl)ethyl]-3-(2-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-11-5-3-4-6-14(11)18-16(20)17-10-9-13-7-8-15(21-13)12(2)19/h3-8H,9-10H2,1-2H3,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNAAGMNQWMPGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCCC2=CC=C(S2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(o-tolyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Derivative: The thiophene ring is acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid.

Alkylation: The acetylated thiophene undergoes alkylation with an appropriate ethylating agent, such as ethyl bromide, under basic conditions.

Urea Formation: The resulting intermediate is then reacted with o-tolyl isocyanate to form the final urea derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxide or sulfone derivatives.

Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the o-tolyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing thiophene rings demonstrate effectiveness against various bacterial strains. Table 1: Antimicrobial Activity Against Common PathogensCompound Pathogen Minimum Inhibitory Concentration (MIC) Mode of Action This compound Escherichia coli 32 µg/mL Bactericidal Salmonella typhi 16 µg/mL Bactericidal Staphylococcus aureus 64 µg/mL Bacteriostatic Bacillus subtilis >128 µg/mL No inhibition -

Antifungal Activity

In addition to antibacterial properties, this compound may exhibit antifungal activity. Related compounds have been shown to inhibit fungal growth effectively. Table 2: Antifungal Activity Against Common Fungal StrainsCompound Fungal Strain Minimum Inhibitory Concentration (MIC) This compound Candida albicans 32 µg/mL Aspergillus niger 64 µg/mL -

Anticancer Activity

Preliminary studies indicate that derivatives of this compound may possess anticancer properties. Research has shown cytotoxic effects against various human cancer cell lines. Table 3: Cytotoxicity Against Cancer Cell LinesCompound Cell Line IC50 (µM) This compound A549 (Lung Cancer) 10 µM SK-MEL-2 (Skin Cancer) 15 µM SK-OV-3 (Ovarian Cancer) 20 µM

Biological Mechanisms

The biological activity of 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(o-tolyl)urea is attributed to its ability to interact with various biological targets, including enzymes and receptors. The thiophene moiety can engage in π-π stacking interactions and hydrogen bonding, enhancing binding affinity to these targets.

Case Studies

-

Antimicrobial Efficacy Study

A study evaluated the antimicrobial effects of various urea derivatives against common pathogens. Results indicated that compounds with thiophene rings displayed broad-spectrum antibacterial activity, confirming their potential as new antimicrobial agents. -

Cytotoxicity Assessment

Another research project focused on evaluating the cytotoxic effects of similar compounds on human cancer cell lines. The study reported significant cytotoxicity against lung and skin cancer cells, suggesting a promising avenue for anticancer drug development.

Mechanism of Action

The mechanism by which 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(o-tolyl)urea exerts its effects is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(o-tolyl)urea with analogous urea derivatives and structurally related compounds from the provided evidence.

Structural Analogues from β-Adrenoceptor Studies ()

Compound 32b (1-(2-Aminoethyl)-3-(o-tolyl)urea) shares the o-tolyl-urea backbone but lacks the acetylthiophene substituent. Key differences include:

- Substituent Effects: Replacing the aminoethyl group in 32b with a 5-acetylthiophen-2-yl-ethyl group introduces a bulkier, electron-withdrawing moiety. This likely alters solubility (increased lipophilicity) and target interaction profiles.

- Physical Properties : 32b has a melting point of 179–181°C, while the acetylthiophene group in the target compound may lower the melting point due to reduced crystallinity.

- Biological Activity: 32b was synthesized as part of β-adrenoceptor partial agonist research. The acetylthiophene modification could shift activity toward kinase inhibition or pesticidal action, as seen in other thiophene-urea hybrids .

Table 1: Structural and Physical Comparison

Urea-Based Pesticides ()

Fluazuron (1-[4-chloro-3-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenyl]-3-(2,6-difluorobenzoyl)urea) is a urea pesticide with halogenated aryl groups. Comparisons include:

- Substituent Complexity : Fluazuron features multiple halogen and trifluoromethyl groups, enhancing environmental stability and insecticidal activity. In contrast, the target compound’s acetylthiophene and o-tolyl groups may prioritize selective binding over broad-spectrum pesticidal effects.

Table 2: Functional Group Impact on Activity

Thiophene-Containing Derivatives ()

Compounds 7a and 7b in feature thiophene cores modified with cyano or ester groups.

- Electrophilic Substitution: The acetyl group in the target compound’s thiophene may undergo similar reactions (e.g., nucleophilic addition) as the cyano/ester groups in 7a/7b, enabling further functionalization.

- Bioactivity : Thiophene derivatives often exhibit antimicrobial or anticancer properties; the urea linkage in the target compound may synergize with these effects .

Biological Activity

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(o-tolyl)urea is a compound that belongs to the class of urea derivatives, characterized by its unique structural features combining a thiophene moiety with a urea functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. The following sections explore its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step procedures, including palladium-catalyzed Suzuki cross-coupling reactions. This method allows for the introduction of various substituents on the thiophene and urea moieties, facilitating the exploration of SAR. The general synthetic pathway includes:

- Formation of Thiophene Derivatives : Starting from 2,5-dibromo-3-hexylthiophene and arylboronic acids.

- Urea Formation : Reaction of the synthesized thiophene derivatives with isocyanates to yield the final urea product.

Biological Activity

The biological activity of this compound has been studied in various contexts, particularly focusing on its pharmacological properties. Key findings include:

- Antitumor Activity : Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of non-small lung cancer (EKVX), ovarian cancer (OVCAR-4), and prostate cancer (PC-3) cells, with IC50 values comparable to established chemotherapeutics .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against several pathogenic bacteria, demonstrating effective inhibition at low concentrations .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the thiophene ring and tolyl group is believed to enhance its interaction with biological targets. Comparison with similar compounds reveals that modifications to these groups can significantly alter potency and selectivity.

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(4-Bromophenyl)-3-(4-(thiophen-2-yl)thiazol-2-yl)urea | Structure | Exhibits potent antitubercular activity |

| 1-Cyclopentyl-3-(2-methoxy-2-(o-tolyl)ethyl)urea | Structure | Potential use in anti-inflammatory therapies |

| 1-(4-Methylphenyl)-3-(5-thienyl)urea | Structure | Known for antifungal properties |

The unique combination of thiophene and tolyl groups in this compound may confer distinct biological activities not present in other similar compounds.

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that this compound inhibited cell proliferation effectively, with observed IC50 values ranging from 15 to 30 μM across different cell types .

- Mechanism of Action : Investigations into the mechanism of action revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, which is critical for therapeutic applications .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(o-tolyl)urea?

The synthesis of urea derivatives typically involves reacting isocyanates with amines under controlled conditions. For example:

- Step 1 : React 5-acetylthiophen-2-ethylamine with o-tolyl isocyanate in an inert solvent (e.g., dichloromethane or toluene).

- Step 2 : Use a base like triethylamine to neutralize HCl byproducts during the reaction .

- Reaction Optimization : Maintain reflux conditions (40–80°C) and monitor completion via TLC or HPLC. Similar syntheses of related urea compounds, such as 1-(2-aminoethyl)-3-(o-tolyl)urea, were achieved with yields >70% using anhydrous solvents .

Q. What spectroscopic techniques are critical for structural characterization of this compound?

Key techniques include:

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) and ligands like P(o-tolyl)₃ enhance coupling reactions in thiophene-containing systems .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility of aromatic intermediates, while toluene reduces side reactions .

- Temperature Control : Lower temperatures (0–5°C) minimize decomposition of acetylthiophene intermediates, while reflux accelerates amine-isocyanate coupling .

Q. What computational approaches predict physicochemical properties or binding affinities?

- Molecular Dynamics (MD) Simulations : Model interactions between the acetylthiophene moiety and hydrophobic protein pockets. Tools like AutoDock Vina can predict binding energies .

- DFT Calculations : Optimize geometry and calculate dipole moments (e.g., for solubility predictions). used InChI keys to standardize structural inputs .

- QSAR Models : Correlate substituent effects (e.g., o-tolyl vs. p-tolyl) with biological activity using datasets from PubChem .

Q. How should researchers address discrepancies in reported spectral data or melting points?

- Purity Analysis : Use HPLC (≥95% purity threshold) to rule out impurities affecting melting points. For example, compound 32b had a sharp melting point at 179–181°C after recrystallization .

- Crystallography : Single-crystal X-ray diffraction (as in ) resolves structural ambiguities, especially for polymorphic forms .

- Cross-Validation : Compare IR/NMR data with structurally similar compounds (e.g., ’s chloro-methylphenyl urea derivatives) .

Methodological Considerations

Q. What safety protocols are essential during synthesis and handling?

- Ventilation : Use fume hoods to avoid inhalation of isocyanate vapors (toxic and irritant) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles, especially when handling chlorinated solvents (e.g., DCM) .

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .

Q. How can substituent modifications (e.g., acetylthiophene vs. phenyl groups) impact biological activity?

- Case Study : In , trifluoromethyl and morpholinoethoxy groups enhanced kinase inhibition in urea derivatives. Similarly, the acetylthiophene group in the target compound may improve lipid membrane permeability .

- Electron-Withdrawing Effects : The acetyl group on thiophene increases electrophilicity, potentially enhancing hydrogen bonding with target proteins .

Data Contradiction Analysis

Q. How to resolve conflicting reports on reaction yields or catalytic efficiency?

- Reproducibility Checks : Replicate reactions using identical catalysts (e.g., Pd(OAc)₂) and solvents. achieved consistent yields by standardizing catalyst loading (0.1 mmol per 1 mmol substrate) .

- Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to identify intermediate bottlenecks (e.g., amine-isocyanate coupling vs. byproduct formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.